3-[(Ethylsulfanyl)methyl]-6-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
The compound {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether is a complex organic molecule that features a triazolo-thiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo-thiadiazole ring system and subsequent functionalization to introduce the ethylsulfanyl and phenyl ether groups. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for cost-effectiveness and scalability. This involves using high-yield reactions, minimizing the number of steps, and employing robust purification techniques. The preparation method is designed to be simple and easy to implement, suitable for large-scale production, and ensures the final product has good solubility and stability .
Chemical Reactions Analysis
Types of Reactions
{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether: can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo-thiadiazole ring can be reduced under specific conditions.
Substitution: The phenyl ether group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazolo-thiadiazole derivatives, and substituted phenyl ethers. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Triazolo-thiadiazole derivatives: Compounds with similar core structures but different substituents.
Phenyl ethers: Molecules with similar ether linkages but different aromatic groups.
Uniqueness
The uniqueness of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules .
Properties
Molecular Formula |
C17H22N4OS2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-6-[(5-methyl-2-propan-2-ylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H22N4OS2/c1-5-23-10-15-18-19-17-21(15)20-16(24-17)9-22-14-8-12(4)6-7-13(14)11(2)3/h6-8,11H,5,9-10H2,1-4H3 |
InChI Key |
ZCKUZGMNBZCFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)COC3=C(C=CC(=C3)C)C(C)C |
Origin of Product |
United States |
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